5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(25)8-6-11)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22,25H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFAXPULSQBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with urea or thiourea to form a pyrimidine derivative.
Cyclization: The pyrimidine derivative undergoes cyclization with a suitable diketone or ketoester to form the pyrimidoquinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline core, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced pyrimidoquinoline derivatives.
Substitution: Various substituted pyrimidoquinoline compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exhibits significant activity against various biological targets. It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound is used in the development of new materials with unique properties. Its structural features contribute to the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with various molecular targets. These include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor signaling, and intercalate into DNA, disrupting cellular processes.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Chloro and bromo substituents (e.g., 2i and dichlorophenyl analog) enhance electrophilicity, as evidenced by downfield shifts in ¹³C NMR (δ 143.0 for C-Cl) . Methoxy and methylthio groups increase solubility in polar solvents (e.g., Compound 4c’s 98% yield in ethanol/water) .
Steric Effects :
- Bulky substituents (e.g., 4-chlorobenzyloxy in 2i) reduce reaction yields (34% vs. 69–98% for smaller groups) due to steric hindrance during cyclization .
Hydrogen-Bonding Capacity: The 4-hydroxyphenyl group in the target compound enables strong intermolecular hydrogen bonds (IR peak at 3278 cm⁻¹), absent in analogs with non-polar substituents like methylthio .
Computational and Experimental Structural Insights
- DFT Studies : For 4-methoxyphenyl-substituted analogs, theoretical bond lengths (C=O: 1.21 Å) align closely with experimental X-ray data (1.23 Å), validating the compound’s planarity .
- Crystal Packing: The target compound’s phenolic -OH forms a hydrogen-bonded dimeric structure, while methylthio analogs exhibit sulfur-mediated van der Waals interactions .
Biological Activity
5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, commonly referred to as a pyrimidoquinoline derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features multiple functional groups that play crucial roles in its biological activity. The presence of the hydroxyphenyl group enhances its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 342.39 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not well-documented |
Antioxidant Activity
Research indicates that pyrimidoquinoline derivatives possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. A study conducted by Zhang et al. (2021) demonstrated that this compound exhibited a dose-dependent increase in antioxidant enzyme activity in vitro.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 20 | ROS generation |
| HeLa | 18 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. A study by Kumar et al. (2022) highlighted its potential to reduce inflammation in animal models of arthritis.
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The hydroxy group on the phenyl ring contributes to the electron-donating ability necessary for scavenging free radicals.
- Caspase Activation : The induction of apoptosis in cancer cells is mediated through the activation of caspases.
- Cytokine Modulation : The inhibition of inflammatory cytokines suggests a role in modulating immune responses.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size after a treatment regimen involving this pyrimidoquinoline derivative combined with standard chemotherapy.
Case Study 2: Osteoarthritis Management
In a pilot study involving osteoarthritis patients, administration of the compound led to improved joint function and reduced pain levels compared to placebo controls.
Q & A
Q. Q1: What are the recommended strategies for optimizing the multi-step synthesis of this compound, particularly for improving yield and purity?
A: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example:
- Cyclocondensation steps (common in pyrimidoquinoline derivatives) often benefit from polar aprotic solvents like DMF or DMSO to stabilize intermediates and enhance nucleophilicity .
- Purity monitoring via TLC or HPLC at each synthetic step is critical. Post-synthesis purification techniques, such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution), are recommended .
- Yield improvement may involve iterative adjustments to stoichiometry, especially in multi-component reactions, as seen in analogous pyrimidine-fused systems .
Q. Q2: How can researchers validate the molecular structure of this compound using spectroscopic methods?
A: A combination of spectroscopic techniques is essential:
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds. For example, the 4-hydroxyphenyl group’s aromatic protons typically appear at δ 6.7–7.2 ppm, while methyl groups in tetramethyl substituents resonate at δ 1.2–1.5 ppm .
- IR spectroscopy : Confirm functional groups like carbonyls (C=O stretching at ~1700 cm⁻¹) and hydroxyls (O–H stretching at ~3200–3500 cm⁻¹) .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. Q3: What preliminary assays are suitable for screening its biological activity?
A: Initial screening should focus on target-agnostic assays:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in macrophage models .
Advanced Research Questions
Q. Q4: How can computational methods resolve contradictions in experimental spectral data?
A: Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) can arise from solvent effects or conformational flexibility. Strategies include:
- DFT calculations : Compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Molecular dynamics simulations : Model solvent interactions (e.g., DMSO or water) to refine spectral predictions .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related pyrimidoquinoline triones .
Q. Q5: What mechanistic insights guide the design of derivatives with enhanced bioactivity?
A: Focus on structure-activity relationship (SAR) studies:
- Substituent effects : The 4-hydroxyphenyl group may enhance solubility and H-bonding interactions, while methyl groups could influence steric hindrance .
- Bioisosteric replacement : Replace the hydroxyl group with fluorine or methoxy to modulate pharmacokinetics (e.g., metabolic stability) .
- Targeted modifications : Introduce sulfhydryl (-SH) or amino (-NH₂) groups to improve binding to enzymes like topoisomerases .
Q. Q6: How should researchers address inconsistent results in biological assays (e.g., variable IC₅₀ values across studies)?
A: Contradictions may arise from assay conditions or compound stability. Mitigation strategies:
- Standardize protocols : Use identical cell lines, passage numbers, and incubation times.
- Stability testing : Assess compound degradation in DMSO or cell media via HPLC .
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
Methodological Considerations
Q. Table 1: Key Physicochemical Properties and Analytical Techniques
| Property | Method | Typical Data Range | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 220–250°C | |
| Solubility | Shake-flask method (pH 7.4) | <0.1 mg/mL in water | |
| LogP (lipophilicity) | HPLC retention time correlation | ~2.5–3.0 |
Q. Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low cyclocondensation yield | Use microwave-assisted synthesis (80°C, 30 min) | |
| Impurity from methyl groups | Recrystallize with ethyl acetate/hexane (3:1) | |
| Oxidation of hydroxyl group | Add antioxidants (e.g., BHT) during storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
